Quinolinium, 1-(5-carboxypentyl)-4-methyl-
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Overview
Description
Quinolinium, 1-(5-carboxypentyl)-4-methyl-, is a quaternary ammonium compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of quinolinium derivatives allows them to interact with biological molecules, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, typically involves the quaternization of quinoline with a suitable alkylating agent. One common method is the reaction of quinoline with 6-chlorohexanoic acid under basic conditions to introduce the 5-carboxypentyl group. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-(5-carboxypentyl)-4-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinium nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Reduced quinolinium derivatives.
Substitution: Substituted quinolinium compounds with various functional groups
Scientific Research Applications
Quinolinium, 1-(5-carboxypentyl)-4-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, involves its interaction with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. In antibacterial applications, it targets bacterial cell division by inhibiting the polymerization of FtsZ, a crucial protein in bacterial cytokinesis. This leads to the disruption of the Z-ring formation, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole-quinolinium derivatives: These compounds also exhibit antibacterial activity and are used in similar applications.
Quaternary ammonium salts: These compounds share structural similarities and are used as disinfectants and antiseptics
Uniqueness
Quinolinium, 1-(5-carboxypentyl)-4-methyl-, stands out due to its specific structure, which allows for unique interactions with biological molecules.
Properties
CAS No. |
769878-71-9 |
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Molecular Formula |
C16H20NO2+ |
Molecular Weight |
258.33 g/mol |
IUPAC Name |
6-(4-methylquinolin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C16H19NO2/c1-13-10-12-17(11-6-2-3-9-16(18)19)15-8-5-4-7-14(13)15/h4-5,7-8,10,12H,2-3,6,9,11H2,1H3/p+1 |
InChI Key |
VKRDKQLQKNINNU-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCC(=O)O |
Origin of Product |
United States |
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